molecular formula C16H19FN4O B5158083 [6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine

[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine

Cat. No.: B5158083
M. Wt: 302.35 g/mol
InChI Key: GTVBRXJZWAQUEX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyridazin-3-ylamine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ylamine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The morpholine moiety is then attached via nucleophilic substitution. Reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.

Major Products

    Oxidation: N-oxides of the morpholine moiety.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Fluorophenyl)pyridazin-3-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to cross the blood-brain barrier and interact with specific receptors is of significant interest.

Industry

In the industrial sector, 6-(4-Fluorophenyl)pyridazin-3-ylamine is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)pyridazin-3-ylamine: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-Methylphenyl)pyridazin-3-ylamine: Contains a methyl group instead of fluorine.

    6-(4-Nitrophenyl)pyridazin-3-ylamine: Features a nitro group in place of fluorine.

Uniqueness

The presence of the fluorophenyl group in 6-(4-Fluorophenyl)pyridazin-3-ylamine imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVBRXJZWAQUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326920
Record name 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1018131-95-7
Record name 6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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